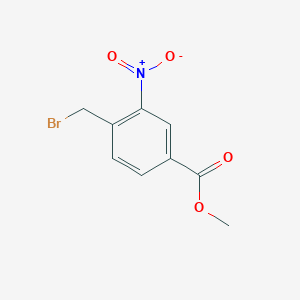

Methyl 4-(bromomethyl)-3-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(bromomethyl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGYRBBZOHUETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539429 | |

| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88089-94-5 | |

| Record name | Methyl 4-(bromomethyl)-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyl 4-(bromomethyl)-3-nitrobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(bromomethyl)-3-nitrobenzoate is a pivotal, bi-functional organic intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its unique structure, featuring a reactive benzylic bromide for nucleophilic substitution and an electron-withdrawing nitro group that influences reactivity and serves as a precursor to an amino group, makes it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of the robust synthesis of this compound via free-radical bromination and details a multi-technique approach for its comprehensive characterization. By explaining the causality behind the chosen methodologies, this document serves as a practical and scientifically grounded resource for professionals in organic synthesis and drug development.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 119330-41-1) is a substituted toluene derivative with significant utility in the synthesis of pharmaceuticals and other high-value chemical entities. Its value lies in the orthogonal reactivity of its functional groups: the bromomethyl group is an excellent electrophile for C-C, C-N, or C-O bond formation, while the nitro group can be readily reduced to an amine, opening pathways for amide bond formation, diazotization, or other derivatizations.

This compound is a critical intermediate, particularly in the synthesis of various biologically active molecules where precise substitution patterns on the aromatic ring are essential for efficacy.[1][2] The methodologies described herein are designed to be reliable, scalable, and verifiable, ensuring the production of high-purity material suitable for advanced applications.

Table 1: Chemical and Physical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 119330-41-1 |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Appearance | Typically a white to off-white or pale yellow solid |

| Storage | Store at 2-8°C under an inert atmosphere |

Synthesis: The Wohl-Ziegler Benzylic Bromination

The most direct and widely adopted method for synthesizing this compound is the free-radical bromination of its precursor, Methyl 4-methyl-3-nitrobenzoate (CAS No. 7356-11-8)[3]. This reaction, a variation of the Wohl-Ziegler reaction, is prized for its selectivity in halogenating the benzylic position while leaving the aromatic ring intact.[4][5]

Synthetic Strategy & Mechanistic Insights

The reaction proceeds via a free-radical chain mechanism.[4][6]

-

Initiation: A radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN), is decomposed by heat to generate two cyanoisopropyl radicals and nitrogen gas. This step is crucial as AIBN provides a controlled and steady stream of radicals, preventing explosive reaction rates.

-

Propagation:

-

The initiator radical abstracts a hydrogen atom from the trace amount of HBr present to form a bromine radical (Br•).

-

The highly selective bromine radical then abstracts a benzylic hydrogen from Methyl 4-methyl-3-nitrobenzoate. The benzylic position is preferentially attacked because the resulting benzylic radical is resonance-stabilized by the aromatic ring, significantly lowering the activation energy for this step.[5]

-

This benzylic radical reacts with a molecule of Br₂, generated in situ from N-Bromosuccinimide (NBS), to form the desired product and a new bromine radical, which continues the chain.

-

-

Termination: The reaction concludes when two radicals combine.

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS maintains a very low, constant concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction medium, which is essential to suppress competing ionic reactions, such as electrophilic aromatic substitution on the benzene ring.[5][6]

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for benzylic bromination.[4][7][8] Researchers should perform their own risk assessment and optimization.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 4-methyl-3-nitrobenzoate (1.0 eq.).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile. While CCl₄ is traditional, acetonitrile is a more environmentally benign alternative.[4]

-

Initiation: Add a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, 0.1 eq.).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC-MS for the consumption of the starting material. The reaction often changes color, and the solid succinimide byproduct will float to the surface upon completion.[4][9]

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure product.

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

AIBN: Thermally unstable. Can release toxic fumes upon decomposition. Store at low temperatures and avoid excessive heating.

-

Solvents: Carbon tetrachloride is a known carcinogen and is environmentally harmful. Acetonitrile is flammable and toxic. All solvent handling should occur in a well-ventilated fume hood.

-

Product: The product is a benzylic bromide, which are typically irritants and lachrymators. GHS classifications for similar compounds indicate potential for skin and eye irritation.[10]

Characterization and Structural Elucidation

A multi-technique analytical approach is essential to unambiguously confirm the structure and assess the purity of the synthesized this compound. The data from these orthogonal methods provides a self-validating system of proof.

Caption: Workflow for the analytical characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The expected spectra are based on the analysis of its constituent parts.[11][12][13]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -COOCH₃ | ~3.9-4.0 | Singlet | 3H | Typical range for methyl ester protons. |

| -CH₂Br | ~4.6-4.8 | Singlet | 2H | Benzylic protons adjacent to an electronegative bromine atom. |

| Ar-H | ~7.6-8.5 | Multiplet / Doublets | 3H | Aromatic protons are deshielded by the ring current and electron-withdrawing groups. Expect complex splitting. |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| -CH₂Br | ~30-35 | Benzylic carbon attached to bromine. |

| -COOCH₃ | ~52-54 | Methyl ester carbon. |

| Ar-C | ~125-150 | Aromatic carbons, with C-NO₂ and C-COOCH₃ being the most downfield. |

| -C=O | ~164-166 | Carbonyl carbon of the ester group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the presence of key functional groups. The spectrum is expected to show characteristic absorption bands.[10][14][15][16]

Table 4: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1720-1740 | Strong | C=O stretch of the ester carbonyl group. |

| ~1520-1540 | Strong | Asymmetric NO₂ stretch. |

| ~1340-1360 | Strong | Symmetric NO₂ stretch. |

| ~3000-3100 | Medium | Aromatic C-H stretch. |

| ~1200-1300 | Strong | C-O stretch of the ester. |

| ~600-700 | Medium | C-Br stretch. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

Table 5: Expected Mass Spectrometry Data

| Feature | Expected Observation | Rationale |

|---|---|---|

| Molecular Ion (M⁺) | Two peaks at m/z ~273 and ~275 | Corresponds to the molecular weight for C₉H₈⁷⁹BrNO₄ and C₉H₈⁸¹BrNO₄. |

| Isotopic Pattern | M⁺ and [M+2]⁺ peaks in ~1:1 ratio | This is the characteristic isotopic signature of a molecule containing one bromine atom. |

| Key Fragments | m/z ~194 ([M-Br]⁺), m/z ~214 ([M-COOCH₃]⁺) | Loss of the bromine radical or the methoxycarbonyl radical are common fragmentation pathways. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for determining the purity of the synthesized product.[17][18] A pure sample should exhibit a single major peak under optimized chromatographic conditions. These techniques are also invaluable for monitoring reaction progress and identifying potential side-products, such as the starting material or di-brominated species.

Conclusion

This guide has detailed a reliable and well-understood pathway for the synthesis of this compound via Wohl-Ziegler bromination. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the synthetic strategy. Furthermore, a comprehensive, multi-technique characterization workflow has been outlined. The collective and corroborative data from NMR, FT-IR, and MS, validated by chromatographic purity analysis, provides an unambiguous confirmation of the compound's identity and quality. Mastery of this synthesis and characterization is a critical capability for any research team involved in modern medicinal chemistry and organic synthesis.

References

- Vertex AI Search. Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis.

- Smolecule. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8.

- PubChem. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829.

- Common Organic Chemistry. Bromination - Common Conditions.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968).

- The Royal Society of Chemistry. 4 - The Royal Society of Chemistry.

- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.

- Eureka | Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate.

- Organic Chemistry Portal. Wohl-Ziegler Reaction.

- Google Patents. US20180334443A1 - An improved process for synthesis of lenalidomide.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. development and validation of gc-ms method for the trace level determination of potential genotoxic.

- Guidechem. What is Methyl 2-bromomethyl-3-nitrobenzoate and its Applications? - FAQ.

- Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds.

- PubChem. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927.

- ChemicalBook. Methyl 4-bromobenzoate(619-42-1) 13C NMR spectrum.

- ChemicalBook. Methyl 3-broMo-4-nitrobenzoate synthesis.

- ChemicalBook. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1.

-

YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. Available from: [Link]

-

Reddit. How to know when to stop reaction, benzylic bromination using AIBN : r/Chempros. Available from: [Link]

- Benchchem. A Comparative Guide to 4-Methyl-3-nitrobenzoic Acid and Other Key Building Blocks in Medicinal Chemistry.

-

ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Available from: [Link]

- Klivon. Methyl 2-(Bromomethyl)-3-nitrobenzoate | CAS Number 98475-07-1.

- ChemicalBook. Methyl 3-nitrobenzoate(618-95-1) 13C NMR spectrum.

- Klivon. Methyl 2-(Bromomethyl)-3-nitrobenzoate | CAS Number 98475-07-1.

-

SpectraBase. Methyl 4-bromobenzoate - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

MySkinRecipes. Methyl 3-(bromomethyl)-4-nitrobenzoate. Available from: [Link]

-

PubChem. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816. Available from: [Link]

- RSC Publishing - The Royal Society of Chemistry. Analytical Methods.

Sources

- 1. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 9. reddit.com [reddit.com]

- 10. Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Methyl 4-bromobenzoate(619-42-1) 13C NMR [m.chemicalbook.com]

- 13. Methyl 3-nitrobenzoate(618-95-1) 13C NMR [m.chemicalbook.com]

- 14. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. METHYL 4-METHOXY-3-NITROBENZOATE(40757-20-8) IR Spectrum [m.chemicalbook.com]

- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 18. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-nitrobenzoate

Executive Summary: This guide provides a comprehensive technical overview of Methyl 4-(bromomethyl)-3-nitrobenzoate, a key organic intermediate. The document details its physicochemical properties, a robust synthesis protocol, and an analysis of its chemical reactivity. Emphasis is placed on the mechanistic principles governing its utility as a versatile building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound's synthesis and application.

Introduction

This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, makes it a highly versatile precursor for the synthesis of more complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, positioning it as a valuable starting material in the development of pharmaceuticals and functional materials.

The core utility of this molecule stems from the high reactivity of the bromomethyl group, which serves as a potent electrophile for nucleophilic substitution reactions. This reactivity is further modulated by the electronic effects of the nitro and ester substituents on the benzene ring. This guide will explore the synthesis, properties, and chemical behavior of this important intermediate, providing the causal insights necessary for its effective application in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 116748-03-3 | Inferred from structure |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [2] |

| Appearance | White to off-white or pale yellow solid | [3][4] |

| Melting Point | 70-74 °C (Isomer dependent) | [4] |

| Boiling Point | ~370.9 °C (Predicted) | [4] |

| Solubility | Soluble in methanol and other organic solvents; insoluble in water. | [3][4] |

| Monoisotopic Mass | 272.96368 Da | [1] |

Note: Some physical data, like melting and boiling points, can show slight variations and are often reported for closely related isomers due to the prevalence of data on those compounds.

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the benzylic methylene protons (-CH₂Br) typically in the range of 4.5-5.0 ppm, and a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region will display a complex splitting pattern due to the trisubstituted ring.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the ester, the benzylic carbon, the methyl carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretch of the ester (around 1720 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (NO₂) (around 1530 cm⁻¹ and 1350 cm⁻¹), and C-Br stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis and Purification Protocol

The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, Methyl 4-methyl-3-nitrobenzoate. This reaction selectively targets the benzylic position, which is activated by the aromatic ring.[5]

Rationale for Experimental Design

The chosen methodology employs N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a radical initiator.

-

N-Bromosuccinimide (NBS): NBS is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which minimizes side reactions such as aromatic bromination.[5]

-

Azobisisobutyronitrile (AIBN): AIBN is a superior radical initiator compared to peroxides for this transformation. It decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals, reliably initiating the radical chain reaction without the risks associated with peroxides.[6]

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to prevent reaction with the solvent and to facilitate the radical mechanism.

Detailed Synthesis Workflow

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-methyl-3-nitrobenzoate (1.0 eq.) in carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1-1.2 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq.) to the solution.[4]

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for several hours, monitoring the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide byproduct floating at the surface.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash the filter cake with a small amount of cold CCl₄.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine to remove any remaining impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a solid. The purity should be confirmed by NMR and melting point analysis.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the reactivity of its functional groups. The benzylic bromide is the primary site of reaction, acting as a potent electrophile.

Electrophilicity of the Benzylic Carbon

The carbon of the -CH₂Br group is highly susceptible to nucleophilic attack. This is due to two main factors:

-

Benzylic Stabilization: The benzene ring stabilizes the transition state of both Sₙ1 and Sₙ2 reactions. In an Sₙ1 pathway, the resulting benzylic carbocation is resonance-stabilized. In an Sₙ2 pathway, the p-orbitals of the ring overlap with the p-orbital of the reacting carbon, lowering the energy of the transition state.[5][7]

-

Inductive and Resonance Effects: The strongly electron-withdrawing nitro group (-NO₂) and, to a lesser extent, the methyl ester group, destabilize any carbocation formation at the benzylic position via their inductive effects. This strongly favors an Sₙ2 mechanism for nucleophilic substitution. The nitro group's electron-withdrawing nature increases the partial positive charge on the benzylic carbon, making it a harder electrophile and more reactive towards nucleophiles.[3][7]

Key Transformations

The compound's dual functionality allows for a range of strategic chemical modifications.

-

Path A: Nucleophilic Substitution: This is the most common reaction. A wide variety of nucleophiles (amines, alcohols, thiols, cyanides) can displace the bromide to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds.[8] This reaction is fundamental to its use as a building block for larger molecules.

-

Path B: Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C).[9] This transformation introduces a new nucleophilic site on the aromatic ring, enabling further derivatization, such as amide bond formation or diazotization reactions.

Applications in Drug Discovery and Synthesis

While many online sources conflate this compound with its isomers, particularly the 2-(bromomethyl) isomer which is a key intermediate for the anticancer drug Lenalidomide, the unique substitution pattern of this compound makes it a valuable precursor for other complex targets.[3][4][10] Its ability to serve as a bifunctional linker—introducing a side chain via the bromomethyl group and allowing for further modification after nitro reduction—is highly valuable in constructing compound libraries for drug screening. It is also used in the synthesis of photoactive materials and other fine chemicals.[11]

Safety, Handling, and Storage

As a reactive benzylic bromide, this compound requires careful handling.

-

Hazard Identification: The compound is classified as a skin and eye irritant. Like many benzylic halides, it is a lachrymator and should be handled with appropriate caution to avoid inhalation.[2] Isomers are noted to cause severe skin burns and eye damage.[2]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Handling: Avoid creating dust. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential in organic synthesis. Its value is derived from the predictable and high-yield reactivity of the benzylic bromide moiety, which is activated for Sₙ2 reactions, and the latent functionality of the nitro group. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, enables chemists to effectively leverage this molecule as a powerful building block for the creation of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. (n.d.). Geshem. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736829, Methyl 4-bromo-3-nitrobenzoate. In PubChem. Retrieved January 4, 2026, from [Link]

-

Oh, H. K., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10683691, Methyl 3-(bromomethyl)-4-nitrobenzoate. In PubChem. Retrieved January 4, 2026, from [Link]

-

MySkinRecipes. (n.d.). Methyl 3-(bromomethyl)-4-nitrobenzoate. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChemLite - this compound (C9H8BrNO4). In PubChem. Retrieved January 4, 2026, from [Link]

- Parthasaradhi, R. B., et al. (2018). An improved process for synthesis of lenalidomide. Google Patents (US20180334443A1).

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16). Unlocking Chemical Potential: A Deep Dive into Methyl 4-Bromo-3-Nitrobenzoate Properties and Applications. Retrieved January 4, 2026, from [Link]

- Reddy, M. P., et al. (2019). Process for synthesis of lenalidomide. Google Patents (US10392364B2).

-

ResearchGate. (2020, April 17). The Reaction of Benzyl Halides with 2-Nitropropane Carbanion? Retrieved January 4, 2026, from [Link]

-

Vollhardt, K. P. C., & Schore, N. E. (n.d.). Chapter 17 Allylic and Benzylic Reactivity. University of California, Berkeley. Retrieved January 4, 2026, from [Link]

-

LibreTexts Chemistry. (2025, April 8). 2.9: Reactions at the Benzylic Position. Retrieved January 4, 2026, from [Link]

Sources

- 1. PubChemLite - this compound (C9H8BrNO4) [pubchemlite.lcsb.uni.lu]

- 2. Methyl 3-bromomethyl-4-nitrobenzoate | C9H8BrNO4 | CID 10683691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [wap.guidechem.com]

- 7. colorado.edu [colorado.edu]

- 8. Benzylic substitution, benzylation [organic-chemistry.org]

- 9. innospk.com [innospk.com]

- 10. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 11. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]

Methyl 4-(bromomethyl)-3-nitrobenzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 98475-07-1

Introduction

Methyl 4-(bromomethyl)-3-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a methyl ester, a nitro group, and a reactive bromomethyl group, makes it a versatile building block for the synthesis of complex molecules. This guide provides an in-depth technical overview of its synthesis, properties, analysis, and applications, with a particular focus on its role as a key intermediate in the production of the immunomodulatory drug, Lenalidomide.

Synthesis of this compound

The synthesis of this compound is typically achieved through a free-radical bromination of its precursor, Methyl 2-methyl-3-nitrobenzoate. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic position due to the stability of the resulting radical intermediate.

Reaction Workflow

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (NBS) (1.2 equivalents) and a catalytic amount of 2,2'-Azobisisobutyronitrile (AIBN) (0.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture and wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Mechanistic Insights

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. AIBN acts as a radical initiator, which upon heating, decomposes to form nitrogen gas and two isobutyronitrile radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical. The bromine radical, in turn, abstracts a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction. The use of NBS is crucial as it provides a low, constant concentration of bromine radicals, which favors benzylic bromination over addition to the aromatic ring.[1][2][3]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 78-82 °C |

| Boiling Point | 358.8±25.0 °C at 760 mmHg |

| Density | 1.6±0.1 g/cm³ |

| Solubility | Insoluble in water, soluble in organic solvents like alcohols. |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing the purity of this compound and for monitoring reaction progress. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at an appropriate wavelength. The retention time for the product is approximately 4.33 minutes under specific conditions.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in the final product. Potential impurities that may arise from the synthesis include unreacted starting material and isomers such as Methyl-2-bromomethyl-6-nitrobenzoate and Methyl-2-bromomethyl-4-nitrobenzoate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a key tool for structural confirmation. The expected signals for this compound are: a singlet for the methyl ester protons, a singlet for the benzylic protons of the bromomethyl group, and signals in the aromatic region corresponding to the three protons on the benzene ring. For instance, in DMSO-d6, the following peaks are observed: δ= 8.16 (d, 1H), 8.11 (d, 1H), 7.74 (t, 1H), 5.03 (s, 2H), and 3.92 (s, 3H).[4]

Application in Drug Synthesis: The Case of Lenalidomide

This compound is a critical starting material for the synthesis of Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma.

Synthetic Pathway from Intermediate to API

Caption: Synthesis of Lenalidomide from this compound.

In this synthesis, the bromomethyl group of the starting material undergoes a nucleophilic substitution reaction with 3-aminopiperidine-2,6-dione to form the nitro-intermediate. Subsequent reduction of the nitro group to an amino group, typically via catalytic hydrogenation, yields the final active pharmaceutical ingredient, Lenalidomide.[6]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes.

It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

References

- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.

- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317.

- Kasina, V. R., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research, 11(2), 1339-1355.

- Celgene Corporation. (2005). U.S. Patent No. 5,635,517. Washington, DC: U.S.

Sources

- 1. Wohl-Ziegler Reaction [organic-chemistry.org]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ES2730013T3 - Betalactamase inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-(bromomethyl)-3-nitrobenzoate

Executive Summary: Methyl 4-(bromomethyl)-3-nitrobenzoate is a highly functionalized aromatic compound of significant interest to researchers in organic synthesis and drug development. Its strategic placement of a reactive bromomethyl group, an electron-withdrawing nitro group, and a versatile methyl ester moiety makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed, mechanistically-grounded synthesis protocol, key applications in medicinal chemistry, and essential safety and handling procedures.

Core Compound Identification and Physicochemical Properties

This compound is a key organic intermediate. It is important to distinguish it from its isomers, such as Methyl 4-bromo-3-nitrobenzoate, which has a bromine atom directly attached to the aromatic ring, or Methyl 2-(bromomethyl)-3-nitrobenzoate, a crucial intermediate for the anticancer drug Lenalidomide.[1][2] The properties of the specific isomer requested, this compound, are detailed below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₉H₈BrNO₄ | [3] |

| Molecular Weight | 274.07 g/mol | [3] |

| CAS Number | Not explicitly assigned | N/A |

| Appearance | Expected to be a white to pale yellow solid | [1] |

| Solubility | Expected to be insoluble in water, soluble in organic solvents like methanol, DMF | [1][4] |

| Predicted XLogP3 | 2.2 | [3] |

| Monoisotopic Mass | 272.96367 Da | [3] |

Note: Due to the specificity of this isomer, some data is inferred from closely related compounds.

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved via a two-step process starting from commercially available p-toluic acid (4-methylbenzoic acid). This pathway involves:

-

Esterification and Nitration: Conversion of 4-methylbenzoic acid to its methyl ester, followed by regioselective nitration.

-

Benzylic Bromination: Radical-mediated bromination of the benzylic methyl group.

The causality for this sequence is critical: performing benzylic bromination before nitration is ill-advised. The harsh, oxidative conditions of nitration (using nitric and sulfuric acids) would degrade the reactive bromomethyl group. Therefore, the stable methyl group is carried through the nitration step first.

Synthesis of Precursor: Methyl 4-methyl-3-nitrobenzoate

The precursor is synthesized from 4-methylbenzoic acid.[5] This involves an initial esterification to protect the carboxylic acid and is followed by nitration. The electron-withdrawing nature of the ester group directs the incoming nitro group primarily to the meta-position (position 3).[5]

Detailed Protocol:

-

Esterification: 4-methylbenzoic acid is refluxed in methanol with a catalytic amount of concentrated sulfuric acid for 4 hours to yield methyl 4-methylbenzoate.[5]

-

Nitration: The resulting methyl 4-methylbenzoate is slowly added to a cooled (0-10°C) mixture of concentrated nitric acid and concentrated sulfuric acid.[6] The reaction is carefully controlled to prevent over-nitration and ensure regioselectivity.

-

Workup: The reaction mixture is poured onto crushed ice, causing the solid product, Methyl 4-methyl-3-nitrobenzoate, to precipitate. It is then filtered, washed, and can be recrystallized for purification.[6]

Benzylic Bromination to Yield the Final Product

This step employs a free-radical substitution reaction specifically at the benzylic position, which is activated by the adjacent benzene ring.[7]

Mechanism Rationale: The use of N-Bromosuccinimide (NBS) is paramount for selective benzylic bromination.[8] Unlike using elemental bromine (Br₂), which can lead to unwanted electrophilic aromatic substitution, NBS provides a low, steady concentration of bromine radicals.[7][8] A radical initiator, such as AIBN (Azobisisobutyronitrile) or benzoyl peroxide, is required to start the chain reaction.[9]

Detailed Protocol:

-

Setup: To a solution of Methyl 4-methyl-3-nitrobenzoate (1.0 eq.) in a non-polar solvent like carbon tetrachloride (CCl₄), add N-Bromosuccinimide (1.1-1.2 eq.) and a catalytic amount of AIBN (0.1 eq.).[1]

-

Reaction: The mixture is heated to reflux under inert atmosphere. The reaction is initiated by the thermal decomposition of AIBN, which then propagates the radical chain bromination. Progress can be monitored by TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled. The succinimide byproduct is filtered off. The filtrate is washed with aqueous sodium thiosulfate (to quench any remaining bromine) and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization to yield this compound.

Caption: Workflow for the Synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a trifunctional reagent, offering three distinct points for chemical modification, making it a powerful tool for building complex molecules.

-

Bromomethyl Group (-CH₂Br): This is a potent electrophilic site and an excellent leaving group. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (amines, alcohols, thiols, carbanions), enabling the straightforward attachment of this scaffold to other molecules. Its isomers are key intermediates in the synthesis of the multiple myeloma drug Lenalidomide.[1][2][4]

-

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be readily reduced to an aniline derivative (-NH₂). This transformation is typically achieved with high efficiency using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). The resulting amino group is a versatile handle for subsequent reactions, such as amide bond formation, diazotization, or sulfonylation.

-

Methyl Ester Group (-COOCH₃): The ester can be hydrolyzed to the corresponding carboxylic acid, saponified to a carboxylate salt, or converted into an amide via aminolysis. This allows for further modification of the molecule's polarity and functionality.

Sources

- 1. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 2. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 3. Methyl 3-bromomethyl-4-nitrobenzoate | C9H8BrNO4 | CID 10683691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 9. brainly.com [brainly.com]

A Technical Guide to the Spectral Analysis of Methyl 4-(bromomethyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 4-(bromomethyl)-3-nitrobenzoate (CAS No. 116752-93-1) is a key bifunctional building block in organic synthesis, particularly valued in the construction of complex pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its functional groups: a methyl ester, a nitro group, and a benzylic bromide. The precise structural elucidation of this compound is paramount for its effective use in multi-step syntheses. This guide provides a detailed analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and comparative data from structurally related molecules to provide a robust predictive analysis.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The key structural features that will dominate the spectra are:

-

A trisubstituted aromatic ring: The substitution pattern (1,3,4-) will dictate the coupling patterns observed in the ¹H NMR spectrum.

-

A methyl ester group (-COOCH₃): This will give rise to characteristic signals in both NMR and IR spectra.

-

A nitro group (-NO₂): A strong electron-withdrawing group that will significantly influence the chemical shifts of adjacent protons and carbons, and produce strong, characteristic IR absorptions.

-

A bromomethyl group (-CH₂Br): This benzylic bromide provides a reactive handle for nucleophilic substitution and will have distinct signals in the NMR spectra.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons, the benzylic protons, and the methyl ester protons. The electron-withdrawing nature of the nitro and methyl ester groups will cause the aromatic protons to be significantly deshielded, appearing at high chemical shifts (downfield).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 8.7 | d | 1H | H-2 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will appear as a doublet due to coupling with H-6. |

| ~ 8.2 - 8.4 | dd | 1H | H-6 | This proton is ortho to the methyl ester group and meta to the nitro group. It will be a doublet of doublets due to coupling with H-2 and H-5. |

| ~ 7.8 - 8.0 | d | 1H | H-5 | This proton is ortho to the bromomethyl group. It will appear as a doublet due to coupling with H-6. |

| ~ 4.8 - 5.0 | s | 2H | -CH₂Br | The benzylic protons are deshielded by the adjacent bromine atom and the aromatic ring. They are expected to appear as a singlet as there are no adjacent protons. |

| ~ 3.9 - 4.1 | s | 3H | -OCH₃ | The methyl ester protons will appear as a sharp singlet in a typical region for such functional groups. |

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be unique and therefore produce nine distinct signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 164 - 166 | C=O | The carbonyl carbon of the methyl ester will be significantly downfield. |

| ~ 148 - 150 | C-NO₂ | The carbon atom directly attached to the nitro group is strongly deshielded. |

| ~ 135 - 137 | C-COOCH₃ | The ipso-carbon attached to the methyl ester group. |

| ~ 132 - 134 | C-5 | Aromatic CH carbon. |

| ~ 130 - 132 | C-CH₂Br | The ipso-carbon attached to the bromomethyl group. |

| ~ 128 - 130 | C-6 | Aromatic CH carbon. |

| ~ 124 - 126 | C-2 | Aromatic CH carbon, deshielded by the adjacent nitro group. |

| ~ 52 - 54 | -OCH₃ | The carbon of the methyl ester group. |

| ~ 30 - 33 | -CH₂Br | The benzylic carbon is deshielded by the bromine atom. |

Predicted in CDCl₃ solvent.

Caption: Molecular structure with proton assignments.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O of the ester, the N-O bonds of the nitro group, and the C-Br bond, as well as characteristic aromatic C-H and C=C stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for C-H bonds on an aromatic ring. |

| ~ 2960 - 2850 | Weak | Aliphatic C-H Stretch | Corresponding to the methyl and bromomethyl groups. |

| ~ 1720 - 1740 | Strong | C=O Stretch (Ester) | The carbonyl group of the ester will produce a very strong and sharp absorption band in this region. |

| ~ 1600, 1475 | Medium-Weak | Aromatic C=C Stretch | Characteristic skeletal vibrations of the benzene ring. |

| ~ 1530 - 1550 | Strong | Asymmetric N-O Stretch (NO₂) | The asymmetric stretching of the nitro group results in a strong absorption. |

| ~ 1340 - 1360 | Strong | Symmetric N-O Stretch (NO₂) | The symmetric stretch of the nitro group also gives a strong absorption.[1] |

| ~ 1250 - 1300 | Strong | C-O Stretch (Ester) | The C-O single bond stretch of the ester group. |

| ~ 800 - 900 | Medium-Strong | Aromatic C-H Out-of-Plane Bending | The substitution pattern on the benzene ring will influence the exact position of these bands. |

| ~ 600 - 700 | Medium | C-Br Stretch | The carbon-bromine bond stretch typically appears in this region. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) for a good quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: General workflow for spectroscopic analysis.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and provides clues about the structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₉H₈BrNO₄), the expected molecular weight is approximately 273.96 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Rationale for Formation |

| 273/275 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 242/244 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 194 | [M - Br]⁺ | Loss of the bromine radical, a common fragmentation for benzyl bromides.[2][3] This would result in a stable benzylic carbocation. |

| 178 | [M - Br - O]⁺ | Subsequent loss of an oxygen atom from the nitro group of the [M - Br]⁺ fragment. |

| 164 | [M - Br - NO]⁺ | Loss of a nitroso radical from the [M - Br]⁺ fragment. |

| 149 | [M - Br - NO₂]⁺ | Loss of a nitro radical from the [M - Br]⁺ fragment. |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation of the aromatic ring. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl-containing compounds, although less likely to be the base peak here due to other facile fragmentations. |

The fragmentation of nitroaromatic compounds often involves the loss of NO (30 u) and NO₂ (46 u).[4][5][6]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a gas chromatograph or a direct insertion probe).

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV).

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-350).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed isotopic pattern for the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural verification of this compound. The key diagnostic features to confirm the structure are the characteristic three-proton aromatic system in the ¹H NMR, the nine distinct signals in the ¹³C NMR, the strong C=O and N-O stretching bands in the IR spectrum, and the bromine isotopic pattern in the mass spectrum. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important synthetic intermediate.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

-

Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

-

Mass spectroscopy...........bromomethyl benzene (benzyl bromide). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Illustrated Glossary of Organic Chemistry - Fragment ion. UCLA Chemistry and Biochemistry. [Link]

-

Methyl 2-methyl-3-nitrobenzoate | C9H9NO4 | CID 601165. PubChem - NIH. [Link]

-

PIMS spectra recorded during the decomposition of benzyl bromide at.... ResearchGate. [Link]

-

Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. [Link]

-

Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260. PubChem. [Link]

-

Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]

-

This journal is © The Royal Society of Chemistry 2018. The Royal Society of Chemistry. [Link]

-

How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. [Link]

Sources

- 1. sciencing.com [sciencing.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 3. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the Bromomethyl Group in Nitrobenzoates

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the bromomethyl group as influenced by a nitro-substituted benzoate scaffold. We will explore the fundamental principles governing the reactivity of these compounds, including the profound electronic and steric effects exerted by the nitro group based on its positional isomerism (ortho, meta, para). This document details the prevalent reaction mechanisms, kinetic considerations, and the impact of solvent selection. Furthermore, it presents field-proven experimental protocols and discusses the broad synthetic utility of bromomethyl nitrobenzoates, particularly in the realms of medicinal chemistry and drug development, where they serve as critical intermediates and versatile protecting groups. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important class of chemical reagents.

Introduction: A Tale of Two Functional Groups

The bromomethyl nitrobenzoate scaffold combines two powerful and influential functional groups on a single aromatic ring: the highly reactive bromomethyl group (-CH₂Br) and the strongly electron-withdrawing nitro group (-NO₂). This combination creates a molecule with finely tunable reactivity, making it an invaluable tool in modern organic synthesis.

The bromomethyl group, a primary benzylic halide, is an excellent electrophile, primed for nucleophilic substitution reactions. The adjacent benzene ring provides stabilization to the transition state, a phenomenon known as the "benzylic effect," which accelerates substitution rates compared to analogous alkyl halides[1][2].

The nitro group, conversely, is one of the most powerful electron-withdrawing groups. Through a combination of inductive and resonance effects, it significantly modulates the electron density of the aromatic ring and, consequently, the reactivity of the attached bromomethyl moiety[3][4]. The strategic placement of the nitro group—in the ortho, meta, or para position—allows for precise control over the electrophilicity of the benzylic carbon, providing chemists with a versatile platform for molecular design.

This guide will dissect the interplay of these groups, offering both theoretical grounding and practical, actionable protocols for their use in the laboratory.

The Decisive Influence: Electronic and Steric Effects of the Nitro Group

The position of the nitro group on the benzoate ring is the primary determinant of the bromomethyl group's reactivity. This influence stems from a combination of inductive and resonance effects, which alter the electron density at the benzylic carbon.

-

Inductive Effect (-I): The nitro group is highly electronegative and withdraws electron density through the sigma bond framework of the molecule. This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.

-

Resonance Effect (-R or -M): The nitro group can withdraw electron density from the aromatic pi system via resonance. This effect is only operative when the nitro group is in the ortho or para position, as it allows for the delocalization of electron density from the ring onto the nitro group's oxygen atoms[5]. The meta position cannot participate in this direct resonance delocalization with the benzylic carbon's system.

Consequences for Reactivity:

-

Ortho and Para Positions: The powerful -R effect, when combined with the -I effect, significantly withdraws electron density from the benzene ring. This makes the benzylic carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. This generally leads to an enhanced rate in S_N2 reactions.

-

Meta Position: At the meta position, only the -I effect is significantly operative in withdrawing electrons from the vicinity of the benzylic carbon. While it still enhances reactivity compared to an unsubstituted ring, the effect is less pronounced than in the ortho and para isomers, where resonance plays a key role[5][6].

-

Steric Hindrance: For the ortho isomer, the proximity of the bulky nitro group to the bromomethyl reaction center can introduce steric hindrance. This can impede the approach of a nucleophile, potentially slowing the reaction rate compared to the para isomer, where the nitro group is distant[7].

The interplay of these effects is visualized in the diagram below.

Caption: Generalized S_N2 mechanism for bromomethyl nitrobenzoates.

The Possibility of S_N1 and Radical Pathways

While S_N2 is dominant, other mechanisms are possible under specific conditions:

-

S_N1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an S_N1 pathway may compete. This involves the formation of a benzylic carbocation intermediate.[8][9] However, the strongly electron-withdrawing nitro group destabilizes this positive charge, making the S_N1 pathway generally less favorable for nitro-substituted benzyl bromides compared to their electron-donating or unsubstituted counterparts.[10]

-

Anion-Radical Mechanisms: With certain soft nucleophiles and under specific conditions, electron transfer from the nucleophile to the nitroaromatic system can occur, initiating an anion-radical chain reaction.[11] These are specialized cases but are important to consider when unexpected products, such as dimers, are observed.[11]

Kinetic Data and Isomer Reactivity Comparison

A kinetic study on the solvolysis (a reaction with the solvent as the nucleophile) of ortho- and para-nitrobenzyl bromide found that their reaction rates were very similar across a range of solvents.[12] This suggests that for solvolysis, the rate-enhancing electronic effect of the para-nitro group is comparable to the ortho-nitro group, where electronic enhancement may be slightly offset by steric hindrance.

| Isomer Position | Dominant Electronic Effect | Steric Hindrance | Predicted Relative S_N2 Rate | Rationale |

| Para | -R, -I | Negligible | Fastest | Strong resonance and inductive effects increase the electrophilicity of the benzylic carbon without steric hindrance. |

| Ortho | -R, -I | Present | Fast | Strong electronic effects similar to the para isomer, but the rate may be slightly attenuated by steric hindrance from the adjacent nitro group.[12] |

| Meta | -I only | Negligible | Slowest | Lacks the powerful -R effect to delocalize charge in the transition state, resulting in a less electrophilic carbon compared to ortho/para isomers.[5][6] |

Table 1: Predicted relative S_N2 reactivity of bromomethyl nitrobenzoate isomers.

Synthetic Applications & Experimental Protocols

Bromomethyl nitrobenzoates are workhorse intermediates in pharmaceutical synthesis and the construction of complex organic molecules.

Key Applications

-

Pharmaceutical Intermediates: They are crucial building blocks for drug molecules. A prominent example is Methyl 2-(bromomethyl)-3-nitrobenzoate, a key intermediate in the synthesis of Lenalidomide, an important immunomodulatory and anti-cancer drug.[3][4][13]

-

Protecting Groups: The p-Nitrobenzyl (PNB) group is widely used as a photolabile protecting group for carboxylic acids, alcohols, and amines. Its stability under various conditions and clean removal via reduction or photolysis makes it highly valuable.[14]

-

Solid-Phase Synthesis: Reagents like 4-(bromomethyl)-3-nitrobenzoic acid have been immobilized on polymer supports for use in solid-phase organic synthesis, enabling the efficient, multi-step construction of compound libraries, such as 1,4-benzodiazepine-2,3-diones.[15]

Field-Proven Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate

This protocol describes a standard radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS).

Objective: To synthesize Methyl 2-(bromomethyl)-3-nitrobenzoate from Methyl 2-methyl-3-nitrobenzoate.

Materials:

-

Methyl 2-methyl-3-nitrobenzoate (1.0 eq)

-

N-bromosuccinimide (NBS) (1.2 eq)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq, radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Dichloromethane (for workup)

-

Water

Procedure:

-

Dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4][16]

-

Heat the solution to reflux.

-

Add N-bromosuccinimide (1.2 eq) and AIBN (0.1 eq) to the refluxing solution.[4] Causality: AIBN is chosen as the initiator because it decomposes upon heating to form radicals, which initiate the chain reaction. CCl₄ is a classic solvent for radical brominations as it does not readily react under these conditions.

-

Maintain reflux and stir the reaction mixture overnight. Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Dilute the filtrate with dichloromethane and wash several times with water to remove any remaining polar impurities.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Field-Proven Experimental Protocol: Nucleophilic Substitution with a Piperidine Derivative

This protocol demonstrates a typical S_N2 reaction using a bromomethyl nitrobenzoate as the electrophile.

Objective: To synthesize the N-alkylated product from Methyl 2-(bromomethyl)-3-nitrobenzoate and 4-(4-chlorobenzyl)piperidine.

Materials:

-

Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq)

-

4-(4-chlorobenzyl)piperidine (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (1.1-1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Water and Brine

Procedure:

-

In a dry reaction flask, combine 4-(4-chlorobenzyl)piperidine (1.0 eq) and anhydrous potassium carbonate (1.1-1.5 eq).[3] Causality: K₂CO₃ is a mild base used to deprotonate the secondary amine of piperidine, generating the nucleophile in situ, and to neutralize the HBr formed during the reaction.

-

Add a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) in DMF to the mixture.[3] Causality: DMF is the solvent of choice as it is a polar aprotic solvent that accelerates S_N2 reactions by effectively solvating the potassium cation while leaving the piperidine nucleophile highly reactive.[14][17]

-

Stir the reaction mixture vigorously at room temperature for 6-12 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.

-

Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.[3]

-

Combine the organic layers and wash with water and then brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

-

Purify the product via column chromatography on silica gel.

Caption: General experimental workflow for synthesis and reaction.

Conclusion

Bromomethyl nitrobenzoates represent a class of highly versatile and reactive intermediates in organic chemistry. The reactivity of the bromomethyl group is profoundly influenced by the electronic effects of the nitro substituent, with ortho and para isomers displaying significantly enhanced reactivity towards S_N2 reactions due to a combination of strong inductive and resonance effects. This predictable, tunable reactivity, coupled with their accessibility, has cemented their role in the synthesis of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of the underlying reaction mechanisms and the critical role of solvent choice is paramount for harnessing the full synthetic potential of these powerful reagents.

References

-

Gomez, L., Gellibert, F., Wagner, A., & Mioskowski, C. (2003). Application of polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid for synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones. Molecular Diversity, 6(1), 13–17. [Link]

-

Kyong, J. B., Won, H., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. [Link]

-

Study.com. (n.d.). Why does benzyl bromide react under both Sn1 conditions and Sn2 conditions?. [Link]

-

Galabov, B., Wu, J. I., & Allen, W. D. (2013). Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects. The Journal of Organic Chemistry, 78(15), 7470-7481. [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

-

Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]

-

Sarthaks eConnect. (2022). Explain the directive influence of nitro group in nitrobenzene. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 2-bromomethyl-3-nitrobenzoate. [Link]

- Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. [Link]

-

Kyong, J. B., Won, H., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PubMed. [Link]

-

Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

-

Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. [Link]

-

Ghorpade, S. S., et al. (2015). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. RSC Advances, 5(82), 67123-67129. [Link]

-

Prousek, J. (1984). The course of reaction of 4-nitrobenzyl bromide and 5-nitrofurfuryl bromide with bases: Operation of anion-radical mechanism. Collection of Czechoslovak Chemical Communications, 49(6), 1334-1341. [Link]

Sources

- 1. comporgchem.com [comporgchem.com]

- 2. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to Electrophilic Substitution on Methyl 4-(Bromomethyl)-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions on methyl 4-(bromomethyl)-3-nitrobenzoate. This substrate presents a unique case study in regioselectivity due to the presence of three distinct substituents with competing and reinforcing directing effects. We will dissect the electronic and steric influences of the ester, nitro, and bromomethyl groups to predict the reactivity and orientation of incoming electrophiles. This document serves as a theoretical framework and a practical resource for researchers in synthetic and medicinal chemistry, offering field-proven insights into handling highly deactivated aromatic systems. Detailed experimental considerations and protocols for plausible transformations are provided, alongside a critical evaluation of reactions that are unlikely to proceed.

Introduction: The Challenge of a Highly Deactivated Aromatic System

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The outcome of these reactions—both in terms of rate and regioselectivity—is profoundly dictated by the substituents already present on the ring.[1][2] this compound is a valuable synthetic intermediate, often used in the construction of complex heterocyclic scaffolds for pharmaceutical development.[3][4][5] However, its aromatic core is substituted with two powerful electron-withdrawing groups (a nitro group and a methyl ester) and one modified alkyl group (a bromomethyl group), making it an exceptionally electron-poor and unreactive substrate for typical EAS reactions.

This guide will systematically evaluate the directing effects of each substituent to build a predictive model for the regiochemical outcome of further substitutions. We will explore the practical limitations and demanding conditions required to effect transformations such as halogenation and sulfonation, while also explaining the mechanistic reasons for the anticipated failure of other classic EAS reactions like Friedel-Crafts alkylation and acylation.

Core Principles: Analysis of Substituent Directing Effects

The regioselectivity of an EAS reaction on a polysubstituted benzene is determined by the cumulative electronic and steric effects of the existing groups.[6] To predict the outcome for this compound, we must first analyze each substituent individually.

| Substituent | Position | Electronic Effect | Classification | Directing Influence |

| -COOCH3 | C1 | Strong -I, -M | Strongly Deactivating | Meta (to C3, C5) |

| -NO2 | C3 | Strong -I, -M | Strongly Deactivating | Meta (to C1, C5) |

| -CH2Br | C4 | Weak -I | Weakly Deactivating (Ortho/Para Director) | Ortho/Para (to C3, C5) |

-

Methyl Benzoate Group (-COOCH3): The ester group is a classic meta-director and a strong deactivator.[7][8] Both its inductive (-I) and resonance (-M) effects withdraw electron density from the aromatic ring, making it less nucleophilic. The resonance effect preferentially places partial positive charges at the ortho and para positions, thus directing incoming electrophiles to the meta position.[9]

-

Nitro Group (-NO2): The nitro group is one of the most powerful deactivating, meta-directing groups known.[10][11][12] Its strong inductive and resonance effects severely reduce the electron density of the ring, particularly at the ortho and para positions, which bear partial positive charges in the resonance hybrid.[11][13]

-

Bromomethyl Group (-CH2Br): This group is an alkyl group substituted with an electronegative bromine atom. While simple alkyl groups are activating ortho/para directors, the bromine atom introduces a competing inductive electron-withdrawing effect (-I). However, the primary directing influence of an alkyl-type substituent, even one modified in this way, is to direct incoming electrophiles to the ortho and para positions.[14] It is considered a weak deactivator overall but retains its ortho/para directing nature.

Diagram: Cumulative Directing Effects

The following diagram illustrates the directing influences of each substituent on the available positions (C2, C5, C6) of the aromatic ring.

Caption: Directing influences on this compound.

Predicting Regioselectivity and Reactivity